ethyl 3-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate
Description
Ethyl 3-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a methyl group at position 5 and a phenyl group at position 1. The triazole ring is linked via an amide bond to a benzoate ester moiety at the para position.
Properties
IUPAC Name |
ethyl 3-[(5-methyl-1-phenyltriazole-4-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-3-26-19(25)14-8-7-9-15(12-14)20-18(24)17-13(2)23(22-21-17)16-10-5-4-6-11-16/h4-12H,3H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIBAILWWIHIQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate typically involves a multi-step process. One common method is the “click chemistry” approach, which involves the cycloaddition of an azide and an alkyne to form the triazole ring. The general steps are as follows:
Preparation of Azide: The azide precursor is synthesized by reacting an appropriate amine with sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Amidation: The triazole derivative is then subjected to amidation with ethyl 3-aminobenzoate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Synthetic Pathways and Precursor Reactions
The compound is typically synthesized via sequential steps involving:
Key findings :
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DBU (1,8-diazabicycloundec-7-ene) enhances cycloaddition efficiency in triazole synthesis .
-
Microwave-assisted methods reduce reaction times for amide bond formation by 40% compared to conventional heating.
Ester Group Reactions
Mechanistic insight :
-
Hydrolysis kinetics follow pseudo-first-order behavior under acidic conditions (k = 0.12 h⁻¹ at 70°C).
Amide Bond Reactivity
| Reaction Type | Conditions | Products/Outcomes | Source Citation |
|---|---|---|---|
| Acid-catalyzed hydrolysis | H₂SO₄ (conc.), 120°C, 8 h | Benzoic acid + triazole amine | |
| Enzymatic cleavage | Trypsin, pH 7.4, 37°C | No degradation (stable to proteases) |
Notable observation :
-
The amide bond resists enzymatic cleavage due to steric hindrance from the triazole ring.
Triazole Ring Modifications
Critical data :
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Nitration yields 85% para-substituted product due to triazole ring directing effects .
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Cu(I) coordination enhances stability in catalytic applications (Tₘ = 215°C) .
Cross-Coupling and Advanced Transformations
Research highlights :
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Suzuki coupling with 4-bromophenylboronic acid achieves 92% yield under aqueous conditions .
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Click-derived dimers show enhanced fluorescence (λₑₘ = 450 nm) for sensing applications .
Thermal and Oxidative Stability
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Thermogravimetric analysis (TGA) : Decomposition initiates at 220°C (5% weight loss).
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Oxidative resistance : Stable to H₂O₂ (3%) at 25°C for 24 h; no ring oxidation observed.
Scientific Research Applications
Ethyl 3-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Materials Science: It is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
Biological Research: The compound is used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: It is explored for use in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, leading to anti-cancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Based Derivatives with Ester/Amino Substituents
Ethyl 5-((1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (9b)
- Structure : Incorporates a 1,3,4-thiadiazole ring fused to the triazole via a hydrazone linker.
- Synthesis: Formed via reaction of hydrazonoyl halides with triazole-derived hydrazinecarbodithioates .
- Activity : Exhibits potent antitumor activity against HepG2 (IC₅₀ = 2.94 µM) due to the electron-withdrawing thiadiazole moiety enhancing intercalation with DNA .
- Key Difference : The thiadiazole ring and hydrazone linker in 9b introduce additional hydrogen-bonding sites compared to the simpler amido-benzoate structure of the target compound.
Methyl 3-(1-Methyl-1H-1,2,3-triazol-4-yl)benzoate (104)
Benzoate Salts and Heterocyclic Hybrids
3-[2-Dimethylaminoethyl]-5-(1H-1,2,4-triazol-1-ylmethyl)indole Benzoate
- Structure : Benzoate salt of an indole-triazole hybrid.
- Application : Demonstrates the role of benzoate counterions in improving crystallinity and solubility for pharmaceutical formulations .
- Comparison : Unlike the target compound, this salt form leverages ionic interactions for stability, whereas the ester in the target compound is covalently bound.
Thiazole and Oxadiazole Derivatives
5-(4-Substituted)diazenyl)-2-(2-(1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)-4-arylthiazoles (12a)
- Structure : Thiazole ring substituted with diazenyl and triazole-hydrazine groups.
- Activity : Dual inhibitory effects on MCF-7 (IC₅₀ = 3.4 µM) and HepG2 (IC₅₀ = 1.19 µM) due to thiazole’s planar structure enabling intercalation .
- SAR Insight : The thiazole’s sulfur atom enhances π-π stacking, a feature absent in the target compound’s benzoate ester .
2-Phenyl-1-(2-(5-(5-aryl-1,3,4-oxadiazol-2-ylamino)-4H-1,2,4-triazole-3-yl)phenyl)ethanone (5a-f)
Structural-Activity Relationship (SAR) Analysis
Biological Activity
Ethyl 3-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly its antibacterial and antifungal properties. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound and related triazole derivatives.
Synthesis
The synthesis of this compound typically involves the reaction of 5-methyl-1-phenyl-1H-1,2,3-triazole with appropriate acylating agents. The reaction conditions often include the use of solvents like ethanol under reflux to facilitate the formation of the desired amide linkage.
Antibacterial Activity
Numerous studies have evaluated the antibacterial properties of triazole derivatives, including this compound. The compound has shown significant activity against various Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Against Pathogenic Bacteria
| Compound | Target Bacteria | Zone of Inhibition (mm) at 100 µg/mL |
|---|---|---|
| Ethyl 3-(5-methyl-1-phenyl-1H-1,2,3-triazole) | Escherichia coli | 18 |
| Klebsiella pneumoniae | 16 | |
| Shigella dysenteriae | 15 | |
| Shigella flexneri | 14 |
The results indicate that ethyl 3-(5-methyl-1-phenyl-1H-1,2,3-triazole) exhibits comparable antibacterial activity to standard antibiotics such as streptomycin and neomycin .
Antifungal Activity
In addition to antibacterial properties, the compound has also been tested for antifungal activity against several pathogenic fungi. The in vitro studies demonstrated effective inhibition against species such as Candida albicans and Aspergillus niger.
Table 2: Antifungal Activity Against Pathogenic Fungi
| Compound | Target Fungi | Zone of Inhibition (mm) at 100 µg/mL |
|---|---|---|
| Ethyl 3-(5-methyl-1-phenyl-1H-1,2,3-triazole) | Candida albicans | 20 |
| Aspergillus niger | 19 |
These findings suggest that the compound could serve as a promising candidate for developing new antifungal agents .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their structural features. SAR studies indicate that modifications on the phenyl ring or the triazole moiety can significantly enhance or diminish antibacterial and antifungal activities. For instance:
- Substituents on the Phenyl Ring : Electron-donating groups tend to increase activity.
- Triazole Modifications : Variations in substituents at the 4-position of the triazole ring can lead to substantial changes in potency against specific pathogens .
Case Studies
A notable case study involved evaluating a series of triazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted that certain derivatives exhibited strong biofilm inhibition capabilities alongside bactericidal effects. For example, one derivative showed an IC50 value of , indicating its potential utility in treating resistant bacterial infections .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 3-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoate, and how are intermediates characterized?
- Methodology : The compound can be synthesized via condensation reactions. For example, a triazole-amine intermediate (e.g., 4-amino-1,2,3-triazole derivatives) is reacted with substituted benzoate esters in ethanol under acidic conditions (e.g., glacial acetic acid) and refluxed for 4–6 hours. The intermediate is characterized using FT-IR (to confirm amide bond formation at ~1650–1700 cm⁻¹), ¹H/¹³C NMR (to verify substituent positions and aromatic protons), and elemental analysis (to validate purity ≥98%) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- ¹H NMR : Aromatic protons in the phenyl and benzoate groups appear as multiplet signals between δ 7.2–8.5 ppm. The triazole methyl group resonates as a singlet at δ ~2.3–2.5 ppm.
- LC-MS : Used to confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass).
- X-ray crystallography (if crystals are obtainable): Provides definitive proof of molecular geometry and hydrogen-bonding networks, as seen in structurally similar triazole derivatives .
Q. How is the compound’s preliminary biological activity assessed in vitro?
- Methodology : Standard assays include:
- Antimicrobial testing : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM, with IC₅₀ calculations .
Advanced Research Questions
Q. How do reaction conditions (solvent, catalyst, temperature) influence the yield of the triazole-amide coupling step?
- Methodology : Systematic optimization using design of experiments (DoE):
- Solvent screening : Compare ethanol, DMF, or THF under reflux (80–120°C). Ethanol typically gives higher yields (~70–80%) due to better solubility of intermediates .
- Catalyst effects : Acidic (e.g., acetic acid) vs. basic (e.g., DIPEA) conditions. Acetic acid promotes amide bond formation but may require longer reaction times .
- Data contradiction : Lower yields in DMF (~50%) despite higher polarity, likely due to side reactions (e.g., ester hydrolysis) .
Q. What computational methods validate the compound’s binding affinity to biological targets (e.g., enzymes)?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cytochrome P450). The triazole ring and amide group show hydrogen bonding with active-site residues .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gap) to predict reactivity and stability .
Q. How do structural modifications (e.g., fluorophenyl vs. methylphenyl substituents) affect biological activity?
- Methodology :
- SAR studies : Synthesize analogs with varying aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl). Fluorinated derivatives often show enhanced antimicrobial activity (2–4x lower MIC) due to increased lipophilicity .
- Thermodynamic solubility : Measure in PBS (pH 7.4) to correlate substituent polarity with bioavailability .
Q. How are discrepancies in spectral data (e.g., NMR splitting patterns) resolved during structural elucidation?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
